N'-[3-(trifluoromethyl)phenyl]pyridine-4-carboximidamide
Description
N'-[3-(trifluoromethyl)phenyl]pyridine-4-carboximidamide is a carboximidamide derivative featuring a pyridine ring substituted at the 4-position with a carboximidamide group, where the N'-nitrogen is further functionalized with a 3-(trifluoromethyl)phenyl moiety.
Properties
CAS No. |
23565-12-0 |
|---|---|
Molecular Formula |
C13H10F3N3 |
Molecular Weight |
265.23 g/mol |
IUPAC Name |
N'-[3-(trifluoromethyl)phenyl]pyridine-4-carboximidamide |
InChI |
InChI=1S/C13H10F3N3/c14-13(15,16)10-2-1-3-11(8-10)19-12(17)9-4-6-18-7-5-9/h1-8H,(H2,17,19) |
InChI Key |
SYYJVJLUTRKXKT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)N=C(C2=CC=NC=C2)N)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[3-(trifluoromethyl)phenyl]pyridine-4-carboximidamide typically involves the introduction of the trifluoromethyl group into the pyridine ring. One common method is the Baltz-Schiemann reaction, which utilizes readily accessible nitropyridines as precursors. These nitropyridines can be reduced to amines and then used in the Baltz-Schiemann reaction to introduce the trifluoromethyl group .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced fluorinating reagents and catalysts is common to achieve efficient trifluoromethylation .
Chemical Reactions Analysis
Types of Reactions
N’-[3-(trifluoromethyl)phenyl]pyridine-4-carboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using hydride donors.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
N’-[3-(trifluoromethyl)phenyl]pyridine-4-carboximidamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific pathways.
Industry: The compound is used in the production of agrochemicals and other industrial products.
Mechanism of Action
The mechanism by which N’-[3-(trifluoromethyl)phenyl]pyridine-4-carboximidamide exerts its effects involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to form hydrogen bonds and interact with proteins, thereby influencing its biological activity. The compound’s effects are mediated through pathways involving enzyme inhibition and receptor modulation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural differences and similarities between N'-[3-(trifluoromethyl)phenyl]pyridine-4-carboximidamide and two related compounds from the evidence:
Substituent Effects and Electronic Properties
- Trifluoromethyl (CF₃) Position: The target compound’s CF₃ group is in the meta position on the phenyl ring, while ’s analog has CF₃ in the para position. CF₃’s electron-withdrawing nature stabilizes adjacent groups, increasing resistance to metabolic degradation compared to non-fluorinated analogs.
- This could improve solubility in polar solvents or interaction with biological targets . In contrast, the phthalimide core in ’s compound contains two ketone groups, enabling polymer synthesis via condensation reactions .
Functional Groups :
Research Findings and Implications
Biological Relevance :
- Pyridine-containing carboximidamides are explored as kinase inhibitors or antimicrobial agents. The CF₃ group’s hydrophobicity and stability could enhance membrane permeability and target affinity .
- ’s compound has downstream derivatives with demonstrated bioactivity, suggesting the target compound could follow similar pathways .
- Material Science Potential: Unlike ’s phthalimide, the target compound lacks the structural motifs required for polymer synthesis. However, its aromatic and fluorinated groups may suit it for liquid crystal or sensor applications.
Biological Activity
N'-[3-(trifluoromethyl)phenyl]pyridine-4-carboximidamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in enzyme inhibition and receptor modulation. This article reviews the compound's biological activity, synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a pyridine ring substituted with a trifluoromethyl group and a carboximidamide functional group, which contributes to its unique chemical properties. The presence of the trifluoromethyl group enhances lipophilicity and hydrogen bonding capabilities, making it an effective candidate for biological interactions.
Synthesis Methods
The synthesis of this compound typically involves:
- Baltz-Schiemann Reaction : This method introduces the trifluoromethyl group into the pyridine ring using nitropyridine precursors.
- Reduction and Substitution Reactions : Various reduction agents and nucleophiles can be employed to modify the compound further.
Enzyme Inhibition
This compound has been studied for its ability to inhibit specific enzymes. Notably:
- Nitric Oxide Synthase (NOS) : The compound exhibits selective inhibition of neuronal NOS (nNOS), which is crucial in regulating nitric oxide levels in various physiological processes. In vitro studies have shown that it binds effectively to the active site of nNOS, demonstrating IC50 values in the low nanomolar range (Ki = 15 nM for rat nNOS and Ki = 19 nM for human nNOS) .
Receptor Modulation
The compound also interacts with several receptors, modulating their activity. Its mechanism involves:
- Hydrogen Bonding : The trifluoromethyl group enhances hydrogen bonding with receptor sites, affecting binding affinity.
- Pathway Influence : It influences pathways such as NF-kB signaling, which is associated with inflammation and cancer .
Case Studies
- Inflammation Models : In preclinical studies involving carrageenan-induced paw edema in rats, this compound demonstrated significant anti-inflammatory effects by reducing iNOS expression .
- Cancer Research : The compound has shown promise in inhibiting cancer cell proliferation in vitro by targeting specific signaling pathways related to tumor growth .
The mechanism by which this compound exerts its biological effects involves:
- Binding Interactions : The compound forms stable complexes with target enzymes and receptors through hydrogen bonding and hydrophobic interactions.
- Regulation of Enzyme Activity : By inhibiting nNOS, it helps regulate nitric oxide production, which is implicated in various pathophysiological conditions.
Summary of Biological Data
| Biological Activity | IC50/Ki Values | Effects Observed |
|---|---|---|
| Inhibition of nNOS | Ki = 15 nM (rat) | Reduced nitric oxide production |
| Anti-inflammatory activity | - | Decreased paw edema in rat models |
| Cancer cell proliferation inhibition | - | Reduced growth in specific cancer cell lines |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
